molecular formula C22H25FN2O3 B4671411 2-(2-fluorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide

2-(2-fluorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide

Cat. No. B4671411
M. Wt: 384.4 g/mol
InChI Key: KKSQKHVDHUSKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-fluorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has shown promising results in various preclinical studies.

Mechanism of Action

2-(2-fluorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide A selectively binds to androgen receptors in muscle and bone tissues, leading to an increase in protein synthesis and bone mineral density. This results in anabolic effects on muscle and bone tissues, without causing androgenic effects on the prostate gland.
Biochemical and Physiological Effects:
In preclinical studies, 2-(2-fluorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide A has shown an increase in muscle mass and bone mineral density, with no adverse effects on the prostate gland. It has also shown to improve physical performance and reduce fat mass in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-fluorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide A in lab experiments include its selective anabolic effects on muscle and bone tissues, without causing adverse effects on the prostate gland. However, the limitations include the lack of clinical data and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research and development of 2-(2-fluorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide A. These include conducting clinical trials to determine its safety and efficacy in humans, optimizing its synthesis method to achieve higher yields and purity, and exploring its potential therapeutic applications in other diseases, such as sarcopenia and cachexia.
In conclusion, 2-(2-fluorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide A is a synthetic compound that has shown promising results in various preclinical studies for its potential therapeutic applications in muscle wasting, osteoporosis, and prostate cancer. Its selective anabolic effects on muscle and bone tissues, without causing adverse effects on the prostate gland, make it a promising candidate for further research and development. However, further studies are needed to determine its safety and efficacy in humans and explore its potential therapeutic applications in other diseases.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide A has been extensively studied for its potential therapeutic applications in various diseases, including muscle wasting, osteoporosis, and prostate cancer. In preclinical studies, 2-(2-fluorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide A has shown selective anabolic effects on muscle and bone tissues, without causing adverse effects on the prostate gland. This makes it a promising candidate for the treatment of muscle wasting and osteoporosis.

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(piperidine-1-carbonyl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3/c1-2-19(28-20-13-7-5-11-17(20)23)21(26)24-18-12-6-4-10-16(18)22(27)25-14-8-3-9-15-25/h4-7,10-13,19H,2-3,8-9,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSQKHVDHUSKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C(=O)N2CCCCC2)OC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-fluorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide
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2-(2-fluorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide
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2-(2-fluorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide
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2-(2-fluorophenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide

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